

Alkyne cyanine dye 718 applications in fluorescence resonance energy transfer (FRET)

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Compound of Interest

Compound Name: Alkyne cyanine dye 718

Cat. No.: B12382113

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Application Notes and Protocols: Alkyne Cyanine Dye 718 in FRET

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkyne Cyanine Dye 718 is a near-infrared (NIR) fluorescent dye that belongs to the cyanine family of fluorophores.^{[1][2]} It is functionalized with an alkyne group, which allows it to be covalently attached to biomolecules containing an azide group through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".^{[1][3][4]} This method of bioorthogonal labeling is highly specific and efficient, making it a powerful tool for biological research.^{[1][3]} The dye is characterized by its bright fluorescence and emission in the NIR spectrum, which helps to minimize background autofluorescence from biological samples.^{[1][5]}

Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique that describes the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity, typically within 1-10 nanometers.^{[5][6][7]} The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making FRET an extremely sensitive "spectroscopic ruler" for measuring molecular distances and interactions.^{[5][6]}

Due to its spectral properties, **Alkyne Cyanine Dye 718** is an excellent acceptor in FRET pairs, particularly with donor dyes that emit in the red to far-red region of the spectrum, such as Cyanine 5 (Cy5). Its application in FRET assays allows for the investigation of a wide range of biological processes, including protein-protein interactions, protein conformational changes, and nucleic acid analysis.[6]

Key Features and Advantages for FRET Applications

- **Near-Infrared Emission:** With an emission maximum at 718 nm, the dye operates in a spectral region where cellular autofluorescence is minimal, leading to an improved signal-to-noise ratio.[1][5]
- **Bioorthogonal Labeling:** The alkyne handle enables highly specific and efficient covalent labeling of azide-modified biomolecules via click chemistry, ensuring precise positioning of the FRET acceptor.[1][3][4]
- **High Extinction Coefficient:** A high molar absorbance contributes to the brightness of the dye, which is advantageous for detecting low-abundance targets.[1][5]
- **Good FRET Acceptor:** Its absorption spectrum overlaps well with the emission spectra of common donor dyes like Cy5, a prerequisite for efficient energy transfer.[5][8]

Quantitative Data

The photophysical properties of **Alkyne Cyanine Dye 718** and its performance in a representative FRET pair are summarized below.

Property	Value	Reference
Alkyne Cyanine Dye 718		
Excitation Maximum (λ_{ex})	664 nm (in Ethanol)	[1]
Emission Maximum (λ_{em})	718 nm (in Ethanol)	[1]
Molar Extinction Coefficient	100,000 M ⁻¹ cm ⁻¹	[1]
Recommended FRET Partner (Donor)	Cyanine 5 (Cy5)	[8]
FRET Pair: Cy5 (Donor) / Cy7 (Acceptor)		
Förster Distance (R_0) ¹	~6.2 nm	[8]
Effective FRET Range	~3 - 9 nm	[9]

¹The Förster distance (R_0) is the distance at which FRET efficiency is 50%. This value is for the Cy5-Cy7 pair and serves as a close estimate for FRET pairs involving **Alkyne Cyanine Dye 718** as the acceptor with a Cy5 donor.[5][8]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with Alkyne Cyanine Dye 718

This protocol describes the general procedure for labeling a protein containing an azide group (e.g., introduced via unnatural amino acid incorporation) with **Alkyne Cyanine Dye 718** using a copper-catalyzed click reaction.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
- Alkyne Cyanine Dye 718**
- Dimethylsulfoxide (DMSO)

- Copper(II) sulfate (CuSO_4) solution (10 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
- Sodium ascorbate solution (100 mM in water, freshly prepared)
- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

- Prepare Dye Stock: Dissolve **Alkyne Cyanine Dye 718** in DMSO to a final concentration of 10 mM.
- Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein (to a final concentration of 10-50 μM).
 - **Alkyne Cyanine Dye 718** (add a 5- to 10-fold molar excess over the protein).
 - CuSO_4 and THPTA premix (add CuSO_4 to THPTA solution at a 1:5 molar ratio, then add to the reaction to a final copper concentration of 1 mM).
- Initiate Reaction: Add freshly prepared sodium ascorbate to the mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
- Confirmation: Confirm labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye (at ~664 nm).

Protocol 2: In Vitro FRET Assay for Protein-Protein Interaction

This protocol outlines a method to measure FRET between two interacting proteins, one labeled with a donor fluorophore (e.g., Cy5-alkyne) and the other with **Alkyne Cyanine Dye 718** (acceptor).

Materials:

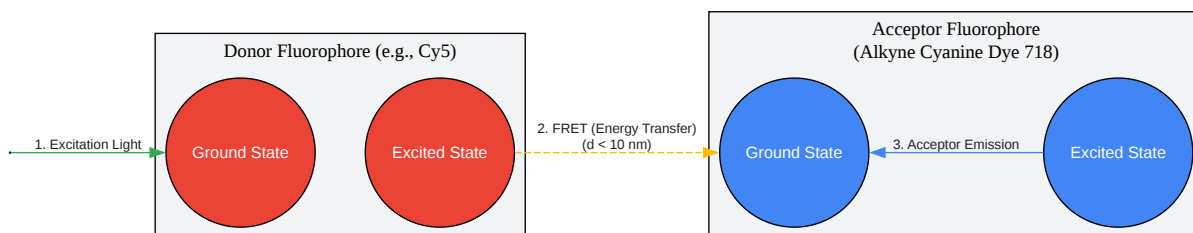
- Donor-labeled protein (Protein A-Cy5)
- Acceptor-labeled protein (Protein B-**Alkyne Cyanine Dye 718**)
- Interaction buffer (optimized for the specific protein interaction)
- Fluorometer or plate reader with time-resolved capabilities

Procedure:

- Prepare Samples:
 - Donor-only control: A solution containing only the donor-labeled protein (Protein A-Cy5).
 - Acceptor-only control: A solution containing only the acceptor-labeled protein (Protein B-**Alkyne Cyanine Dye 718**). This is to check for direct excitation of the acceptor at the donor excitation wavelength.
 - FRET sample: A solution containing both the donor- and acceptor-labeled proteins.
- Incubate: Mix the donor and acceptor proteins in the interaction buffer and incubate for a sufficient time to allow for complex formation.
- Fluorescence Measurement:
 - Set the excitation wavelength to the maximum for the donor (e.g., ~647 nm for Cy5).
 - Record the emission spectrum for all samples from ~660 nm to 800 nm.

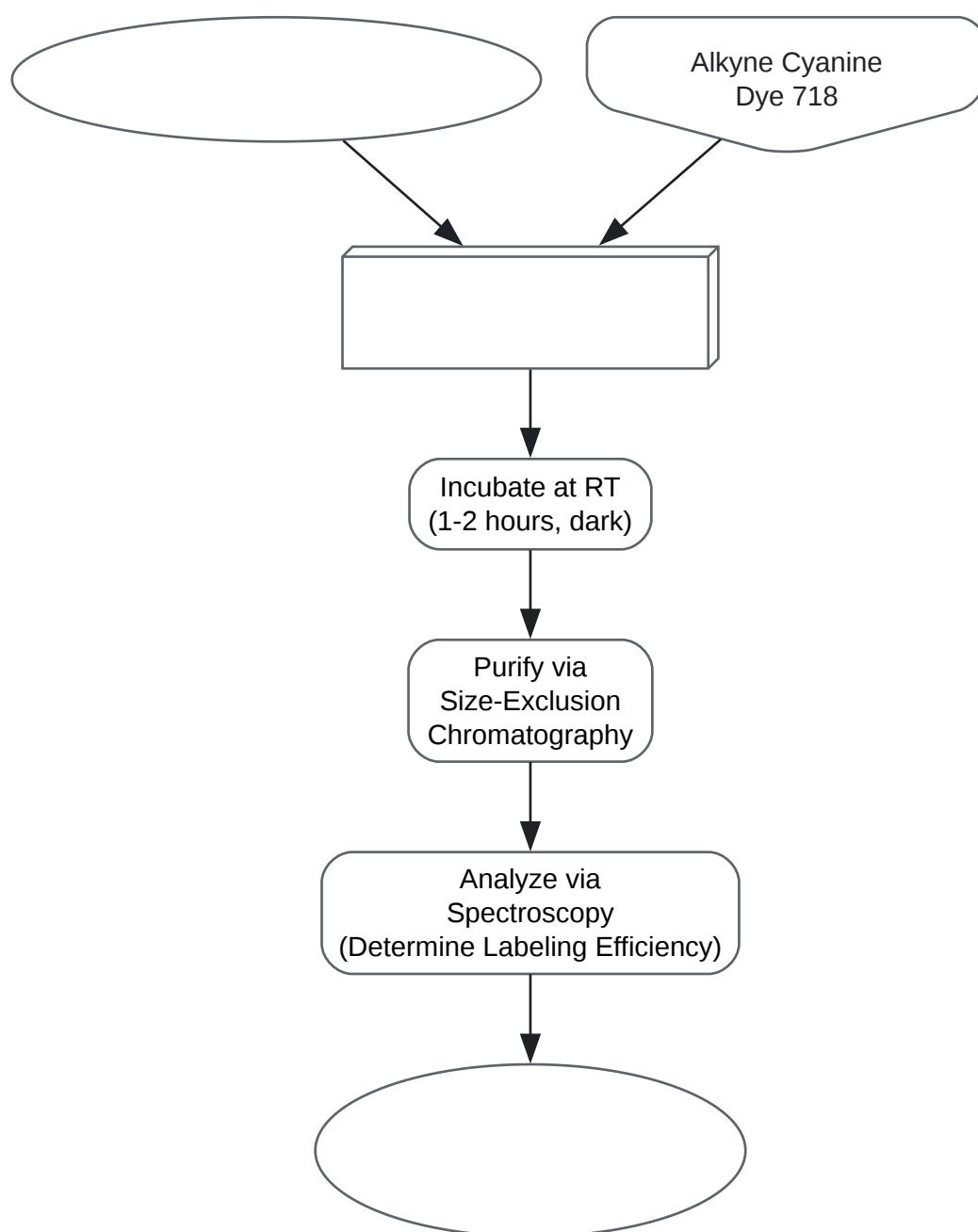
- Data Analysis:
 - Observe the emission spectrum of the donor-only sample. This will show a strong peak at the donor's emission maximum (e.g., ~670 nm for Cy5).
 - In the FRET sample, if an interaction occurs, you will observe two key changes:
 1. A decrease in the donor's fluorescence intensity (donor quenching).
 2. An increase in the acceptor's fluorescence intensity (sensitized emission) at ~718 nm.
 - Calculate the FRET efficiency (E) using the following formula based on donor quenching:
 $E = 1 - (F_{DA} / F_D)$ Where F_{DA} is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations



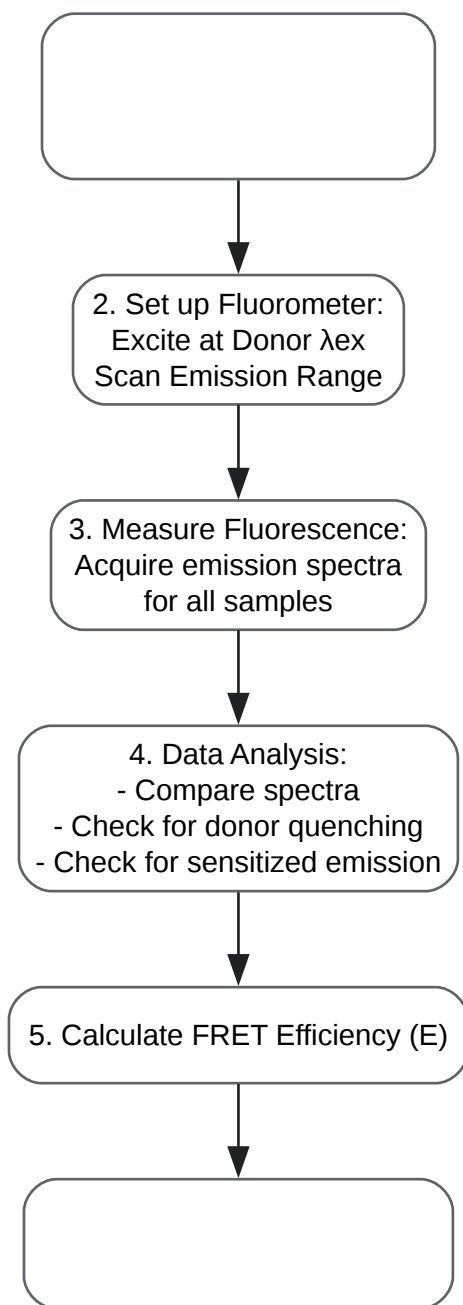
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Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).



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Caption: Workflow for labeling biomolecules using Click Chemistry.



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Caption: Experimental workflow for a typical FRET measurement.

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